molecular formula C15H13Cl2NO B3273545 (5-Chloro-3-phenyl-1-benzofuran-2-yl)methanamine hydrochloride CAS No. 58878-40-3

(5-Chloro-3-phenyl-1-benzofuran-2-yl)methanamine hydrochloride

Cat. No.: B3273545
CAS No.: 58878-40-3
M. Wt: 294.2 g/mol
InChI Key: POJRIKAHEMSCNK-UHFFFAOYSA-N
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Description

(5-Chloro-3-phenyl-1-benzofuran-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C15H13Cl2NO and its molecular weight is 294.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds with indole and benzofuran scaffolds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

It’s known that improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

Related compounds have shown a range of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.

Properties

IUPAC Name

(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO.ClH/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10;/h1-8H,9,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJRIKAHEMSCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C=C(C=C3)Cl)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Treat 2.0 g. 2-cyano-5-chloro-3-phenylbenzofuran (0.008 mole) in 30 ml of tetrahydrofuran with 18 ml of borane in tetrahydrofuran (1 m solution). Reflux for 2 hours. Cool, add 10 ml of 10% hydrochloric acid and reflux for 1/2 hour. Evaporate the solution to dryness. Dissolve the residue in 50 ml of ethanol. Add 30 ml of ethanol saturated with hydrogen chloride. Dry the precipitate obtained to yield the title compound; m.p. 254°-256°.
Quantity
0.008 mol
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10 mL
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30 mL
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Synthesis routes and methods II

Procedure details

Treat 2.0 g. of 2-cyano-5-chloro-3-phenylbenzo[b]furan (0.008 mole) in 30 ml. of tetrahydrofuran with 18 ml. of diborane in tetrahydrofuran (1 M solution) and reflux for 2 hours. Cool, add 10 ml. of 10% hydrochloric acid and reflux for 1/2 hour. Evaporate the solution to dryness and dissolve the residue in 50 ml. of ethanol. Add 30 ml. of ethanol saturated with hydrogen chloride. Dry the precipitate obtained to yield the title compound; m.p. 254°-256°.
Quantity
0.008 mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chloro-3-phenyl-1-benzofuran-2-yl)methanamine hydrochloride
Reactant of Route 2
(5-Chloro-3-phenyl-1-benzofuran-2-yl)methanamine hydrochloride
Reactant of Route 3
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(5-Chloro-3-phenyl-1-benzofuran-2-yl)methanamine hydrochloride
Reactant of Route 4
(5-Chloro-3-phenyl-1-benzofuran-2-yl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(5-Chloro-3-phenyl-1-benzofuran-2-yl)methanamine hydrochloride
Reactant of Route 6
(5-Chloro-3-phenyl-1-benzofuran-2-yl)methanamine hydrochloride

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